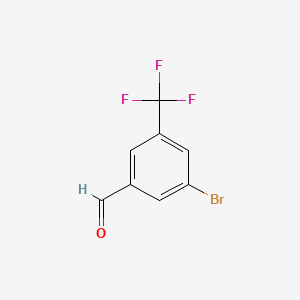

3-Bromo-5-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRLZGCXLNNMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583029 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477535-41-4 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Keystone Building Block in Modern Synthesis

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a paramount strategy for modulating molecular properties. Within this context, this compound has emerged as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Identified by its CAS Number 477535-41-4 , this compound is a powerful trifunctionalized aromatic system.[1][2][3][4] The synergy between its three key features—the reactive aldehyde, the versatile aryl bromide, and the electronically demanding trifluoromethyl group—makes it an indispensable intermediate for constructing complex molecular architectures with tailored biological and physical characteristics. The trifluoromethyl (-CF3) group, in particular, is a celebrated moiety in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6][7] This guide will dissect the causality behind its utility, offering both foundational knowledge and field-proven insights into its practical application.

Physicochemical and Spectroscopic Profile

The precise characterization of a reagent is the bedrock of reproducible science. The physical and spectroscopic properties of this compound are well-documented, ensuring its reliable identification and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 477535-41-4 | [1][2][3][8] |

| Molecular Formula | C₈H₄BrF₃O | [1][2][4] |

| Molecular Weight | 253.02 g/mol | [1][4][9] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | ~1.7 g/cm³ | [1] |

| Boiling Point | 218.9°C (Predicted) | [9] |

| Refractive Index | n20/D ~1.51 | [1][2] |

| InChI Key | PCRLZGCXLNNMFL-UHFFFAOYSA-N | [2][4] |

| SMILES | FC(F)(F)C1=CC(Br)=CC(C=O)=C1 | [2][4] |

Spectroscopic validation is critical for confirming the identity and purity of the material. A typical analysis would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aldehyde proton (highly deshielded, ~10 ppm) and distinct aromatic protons. ¹⁹F NMR would display a singlet for the -CF₃ group.

-

Infrared (IR) Spectroscopy : A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde is a key diagnostic feature.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Raman Spectroscopy : Spectral data for this compound is available in public databases, providing an additional fingerprint for identification.[4]

The Chemistry of a Trifunctional Scaffold

The utility of this compound stems from the distinct and complementary reactivity of its functional groups. The electronic interplay between the substituents governs its behavior in chemical transformations.

The Highly Electrophilic Aldehyde

The aldehyde group is the primary site for nucleophilic attack. Its reactivity is significantly enhanced by the powerful inductive electron-withdrawing effect (-I effect) of the meta-positioned trifluoromethyl group. This effect polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and thus more susceptible to attack by nucleophiles. This heightened reactivity translates to faster reaction rates and often allows for milder reaction conditions compared to less activated benzaldehydes.[10]

Caption: Cross-coupling reactions enabled by the aryl bromide.

Key Synthetic Protocols

The following protocols are representative of the synthesis and application of this compound. They are designed as self-validating systems, with clear steps and rationales.

Protocol 1: Representative Synthesis of the Core Scaffold

This protocol describes a common method for preparing substituted benzaldehydes via the reduction of a benzonitrile precursor, adapted from established procedures for related isomers. [11] Objective: To synthesize this compound from 3-Bromo-5-(trifluoromethyl)benzonitrile.

Causality: Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent. At low temperatures, it reduces nitriles to an intermediate imine-aluminium complex. This complex is stable at low temperatures but is readily hydrolyzed upon aqueous workup to yield the desired aldehyde, preventing over-reduction to the benzyl alcohol.

Methodology:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous toluene (or dichloromethane) to a concentration of 0.2 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to prevent over-reduction and side reactions.

-

DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: While still cold, slowly and carefully quench the reaction by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Rationale: Rochelle's salt complexes with the aluminum salts, facilitating a clean phase separation.

-

Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Application in Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol demonstrates the use of the title compound to synthesize a chalcone, a common scaffold in drug discovery. [5] Objective: To synthesize a chalcone via the base-catalyzed condensation of this compound with a suitable acetophenone.

Caption: Workflow for a typical Claisen-Schmidt condensation.

Applications in Research and Development

The unique substitution pattern of this compound makes it a high-value intermediate in several R&D sectors.

-

Pharmaceutical Development: It is a key starting material for synthesizing a wide range of bioactive molecules. The trifluoromethyl group can enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidation), increasing membrane permeability, and strengthening binding interactions with target proteins. [1][7]It is commonly employed in programs targeting oncology, inflammation, and infectious diseases. [5][9]* Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart enhanced potency and stability to herbicides, insecticides, and fungicides.

-

Materials Science: The compound is used to create advanced polymers and coatings. Its incorporation can improve thermal stability, chemical resistance, and modify the electronic properties of materials. [1]

Safety, Handling, and Storage

Proper handling is essential when working with this reactive chemical. The following guidelines are based on publicly available safety data sheets.

| Hazard Category | Precautionary Measures | Source(s) |

| Skin Irritation | Causes skin irritation. Wear protective gloves (e.g., nitrile) and clothing. Wash hands thoroughly after handling. | [4][12][13] |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. | [4][12][13] |

| Respiratory Irritation | May cause respiratory irritation. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors. | [4][12][14] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Storage at 2-8°C under an inert atmosphere is recommended. | [1][9][14] |

| Handling | Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge. | [14] |

Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [12][13][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its trifunctional nature provides chemists with a pre-packaged solution for introducing reactivity, versatility, and property-enhancing groups into target structures. The enhanced electrophilicity of its aldehyde function, combined with the synthetic flexibility of the aryl bromide handle, makes it a cornerstone intermediate for accessing novel pharmaceuticals and advanced materials. Understanding the principles outlined in this guide will empower researchers to leverage its full potential in their synthetic endeavors.

References

- This compound | C8H4BrF3O | CID 16115438.

- This compound (C8H4BrF3O). PubChemLite. [Link]

- 3-bromo-5-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2). PubChemLite. [Link]

- This compound. MySkinRecipes. [Link]

- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | CAS:477535-41-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound [myskinrecipes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. echemi.com [echemi.com]

Introduction: The Strategic Importance of a Multifunctional Reagent

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde: A Cornerstone Building Block in Modern Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of novel entities with tailored properties. This compound emerges as a preeminent example of such a reagent, valued for its unique trifecta of reactive sites: a versatile aldehyde, a synthetically crucial bromine atom, and a property-modulating trifluoromethyl group.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, and diverse applications of this compound. We will delve into the causality behind its utility, providing field-proven protocols and mechanistic explanations to empower scientists in their synthetic endeavors. The narrative is grounded in authoritative references, ensuring scientific integrity and fostering a comprehensive understanding of why this molecule is a cornerstone in the synthesis of complex pharmaceuticals and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a colorless to light yellow liquid under standard conditions, with properties shaped by its unique substitution pattern.[3][4]

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 253.02 g/mol | [5], [3] |

| Molecular Formula | C₈H₄BrF₃O | [5] |

| CAS Number | 477535-41-4 | [5] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | ~1.7 g/cm³ | [3][4] |

| Boiling Point | 218.9 °C (Predicted) | [2] |

| Refractive Index | n20/D ~1.51 | [3][4] |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C=O | [5][6] |

| InChIKey | PCRLZGCXLNNMFL-UHFFFAOYSA-N | [5] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. Below are the expected characteristic spectral data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, -CHO), ~8.2 (s, 1H, Ar-H), ~8.1 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H). The exact shifts and coupling patterns of the aromatic protons are influenced by the meta-substitution.[7] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~190 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~132 (q, J ≈ 34 Hz, C-CF₃), ~130 (Ar-C), ~128 (Ar-C), ~124 (q, J ≈ 272 Hz, CF₃), ~123 (C-Br). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -63.0 (s, 3F). |

| FT-IR (Neat) | ν (cm⁻¹): ~3070 (Ar C-H), ~2860, 2760 (Aldehyde C-H), ~1715 (C=O stretch), ~1330 (C-F stretch), ~1170, 1130 (C-F stretch), ~890, 800 (Ar C-H bend).[5] |

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a deliberate and strategic choice in the design of bioactive molecules. Its profound impact on a compound's physicochemical properties is a key reason for the utility of this compound in drug discovery pipelines.[8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[9] This inherent strength makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.[3][9]

-

Lipophilicity and Bioavailability: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[9] This enhancement can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, thereby increasing its bioavailability and access to intracellular targets.[8]

-

Binding Affinity: As a potent electron-withdrawing group, the -CF₃ moiety alters the electronic landscape of the aromatic ring.[3] This can modulate the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins, often leading to enhanced binding affinity and potency.[10]

-

Conformational Control: The steric bulk of the -CF₃ group can lock a molecule into a specific, biologically active conformation, improving its selectivity for the intended target.

Caption: Key physicochemical impacts of the trifluoromethyl group in drug design.

Synthesis and Purification Protocol

The most direct and common synthetic route to this compound is the selective oxidation of the corresponding benzyl alcohol. This method avoids harsh conditions that could compromise the sensitive aldehyde functionality.

Caption: General workflow for the synthesis of the target aldehyde.

Protocol 1: TEMPO-Catalyzed Oxidation of 3-Bromo-5-(trifluoromethyl)benzyl alcohol

This protocol is a representative method known for its mild conditions and high selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.[11]

Materials:

-

3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.03 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Isocyanuric acid (0.1 eq.)

-

12% Sodium hypochlorite (NaOCl) solution (1.2 eq.)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)benzyl alcohol (1.0 eq.), ethyl acetate (approx. 0.2 M), potassium carbonate (2.0 eq.), and isocyanuric acid (0.1 eq.).

-

Catalyst Addition: Add TEMPO (0.03 eq.) to the stirred suspension.

-

Oxidant Addition: Cool the mixture to 0-10 °C using an ice bath. Add the 12% sodium hypochlorite solution (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0-10 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase until the starting alcohol is consumed (typically 2-5 hours).

-

Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess hypochlorite. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure this compound.[11]

Key Synthetic Applications & Reaction Protocols

The true power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde serves as a handle for C-C and C-N bond formation, while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

Caption: Diverse synthetic pathways enabled by the aldehyde and bromide groups.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds. The electron-deficient nature of the aromatic ring in this compound facilitates the initial oxidative addition step, though careful selection of catalyst and base is required to ensure high yields.[12][13]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid or ester (1.1-1.3 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DME)

-

Degassed water

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add the arylboronic acid (1.1 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reagent Addition: Add this compound (1.0 eq.).

-

Solvent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the biaryl product.[14]

Protocol 3: Reductive Amination

Reductive amination is a premier method for synthesizing secondary and tertiary amines. It proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB), a reagent known for its high selectivity and broad functional group tolerance.[15][16]

Materials:

-

This compound (1.0 eq.)

-

Primary or secondary amine (1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE))

-

Acetic acid (optional, catalytic)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM.

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the hemiaminal and subsequent imine intermediate. A catalytic amount of acetic acid can accelerate this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature for 2-12 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the desired amine.[17][18][19]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for safety.

-

Hazards: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage at 2-8 °C is often recommended.

Conclusion

This compound is far more than a simple aromatic aldehyde; it is a strategically designed synthetic platform. The confluence of its aldehyde handle for classical organic transformations, its aryl bromide for modern cross-coupling chemistry, and its trifluoromethyl group for modulating biological and physical properties makes it an indispensable tool for the modern chemist. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and effectively leverage this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

- Mague, J. T., & Deodhar, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (n.d.). Supporting Information for...

- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications.

- MySkinRecipes. (n.d.). This compound.

- Myers, A. (n.d.). Chem 115: Reductive Amination.

- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- PubChemLite. (n.d.). This compound (C8H4BrF3O).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H4BrF3O) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Bromo-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The trifluoromethyl moiety is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an exploration of its applications, with a focus on providing practical insights for laboratory professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development. The key physical constants and spectral data are summarized below.

General Properties

This compound typically presents as a colorless to light yellow clear liquid under standard conditions.[2][3] Its stability and utility are underpinned by the properties detailed in the following table.

| Property | Value | Source(s) |

| CAS Number | 477535-41-4 | [2][4] |

| Molecular Formula | C₈H₄BrF₃O | [2][4] |

| Molecular Weight | 253.02 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | ~1.7 g/cm³ | [2][3] |

| Refractive Index (n20D) | ~1.51 | [2][3] |

| Boiling Point | 218.9 °C (Predicted) | [5] |

| Storage Temperature | 2 - 8 °C, under inert gas atmosphere | [2][5] |

Solubility Profile

While comprehensive quantitative solubility data is not extensively published, this compound is generally soluble in a range of common organic solvents.[2][3] The trifluoromethyl group enhances its lipophilicity, contributing to its miscibility with nonpolar and polar aprotic solvents. For practical applications, experimental determination of solubility in the specific solvent system of interest is recommended. A general qualitative solubility profile is as follows:

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility: Ethanol, Methanol.

-

Low Solubility: Water, Hexanes.

This protocol provides a reliable method for determining the solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved material is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE).

-

Dilute the collected supernatant with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) to determine the concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or g/L.

-

Caption: Workflow for experimental solubility determination.

Spectral Data for Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde, Fermi doublet) |

| ~1600-1450 | Medium | C=C stretch (aromatic ring) |

| ~1340 | Strong | C-F stretch (trifluoromethyl group) |

| ~1170, ~1130 | Strong | C-F stretch (trifluoromethyl group) |

| ~880 | Strong | C-H bend (aromatic, out-of-plane) |

| ~740 | Strong | C-Br stretch |

Source: Predicted based on typical values for similar structures and data available on PubChem.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for detailing the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | -CHO |

| 8.21 | s | 1H | Ar-H |

| 8.15 | s | 1H | Ar-H |

| 7.95 | s | 1H | Ar-H |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 189.5 | C=O (aldehyde) |

| 137.8 | Ar-C |

| 134.5 | Ar-C |

| 132.2 (q, J ≈ 34 Hz) | Ar-C-CF₃ |

| 130.1 | Ar-C |

| 125.5 | Ar-C |

| 123.0 (q, J ≈ 273 Hz) | -CF₃ |

| 122.8 | Ar-C-Br |

Note: NMR spectral data are predicted based on known substituent effects and data for analogous compounds. Actual chemical shifts and coupling constants should be confirmed experimentally.[7][8]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective method involves the bromination of 3-(trifluoromethyl)benzaldehyde. The following protocol is a representative example.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes the bromination of 3-(trifluoromethyl)benzaldehyde. The electron-withdrawing nature of both the aldehyde and trifluoromethyl groups directs the incoming electrophile to the meta position.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq.) to the stirred solution, maintaining the temperature at 0 °C.

-

In a separate flask, dissolve N-Bromosuccinimide (1.1 eq.) in a minimal amount of dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: This is an effective method for purification on a larger scale. The product is distilled under reduced pressure to separate it from non-volatile impurities.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is recommended.

Caption: General workflow for the synthesis and purification.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of transformations, including nucleophilic additions, Wittig reactions, reductive aminations, and condensations, allowing for the construction of diverse molecular scaffolds.

-

Bromine Atom: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile introduction of aryl, heteroaryl, alkyl, and amino moieties at the 3-position of the benzaldehyde ring.

Application in the Synthesis of Bioactive Molecules

A notable application of this building block is in the synthesis of precursors for complex pharmaceutical agents. For example, it can be utilized in the synthesis of analogs of Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor. While the direct synthesis of Pexidartinib may involve a different starting material, this compound serves as a key intermediate for structurally related compounds, demonstrating its value in drug discovery programs.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired biaryl compound.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Disposal

As a reactive chemical, this compound requires careful handling to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

It may also be harmful if swallowed or inhaled.[4]

Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[10][11] Refrigeration at 2-8 °C under an inert atmosphere is recommended for long-term storage.[2]

-

General Precautions: Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]

Disposal

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[1][13][14]

-

Waste Segregation: Collect all waste containing this compound, including unused material and contaminated items (e.g., pipette tips, silica gel), in a designated, clearly labeled, and sealed hazardous waste container for halogenated organic waste.[1]

-

Disposal Procedure: Do not dispose of this chemical down the drain. Arrange for disposal through a licensed environmental waste management service in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its unique combination of a reactive aldehyde, a bromine handle for cross-coupling, and the beneficial properties imparted by the trifluoromethyl group makes it a powerful tool for the construction of complex molecular architectures. By understanding its physicochemical properties, employing robust synthetic and purification protocols, and adhering to strict safety and handling procedures, researchers can effectively and safely leverage this compound to advance their scientific endeavors.

References

- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.

- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.

- Stanford University. (n.d.). Acetaldehyde.

- ACS Publications. (2024). Most solvent waste from US academic labs ends up in the air.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

- Lab Manager. (2010). Handling and Storing Chemicals.

- University of Texas at Austin Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory?.

- PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Retrieved from a relevant Benchchem technical guide.

- Google Patents. (n.d.). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- PubChemLite. (n.d.). This compound.

- SpectraBase. (n.d.). 3-Bromo-benzaldehyde.

- SpectraBase. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.

- MySkinRecipes. (n.d.). This compound.

- NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzaldehyde.

- Chemsrc.com. (n.d.). This compound.

Sources

- 1. bucknell.edu [bucknell.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

3-Bromo-5-(trifluoromethyl)benzaldehyde solubility data

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a highly versatile synthetic intermediate of significant interest to researchers in drug development and materials science.[1][2] Its utility is largely derived from the unique electronic properties conferred by the bromine atom and the trifluoromethyl group, which can enhance the biological activity and metabolic stability of parent compounds.[1][2] A comprehensive understanding of the solubility of this compound is a critical prerequisite for its effective use in these fields, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a detailed overview of the known solubility characteristics of this compound, outlines a rigorous experimental protocol for the precise determination of its solubility, and discusses the theoretical underpinnings of its solubility behavior.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 477535-41-4 | [1][3] |

| Molecular Formula | C₈H₄BrF₃O | [1][3] |

| Molecular Weight | 253.02 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.7 g/cm³ | [1][2] |

| Refractive Index | n20D 1.51 | [1][2] |

Solubility Profile

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the known properties of related compounds, a reliable qualitative and estimated solubility profile can be constructed.

The presence of the trifluoromethyl group is known to enhance solubility in various organic solvents.[1][2] This is a key feature of many trifluoromethylated compounds used in medicinal chemistry.

To provide a more concrete, albeit estimated, understanding, we can consider the solubility of the parent compound, benzaldehyde. Benzaldehyde is slightly polar and is poorly soluble in water, but it is highly soluble in many organic solvents such as diethyl ether, ethyl acetate, and chloroform.[4][5] The addition of a bromine atom and a trifluoromethyl group to the benzene ring of benzaldehyde will increase the molecule's molecular weight and likely its lipophilicity.

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. The polar carbonyl group of the aldehyde can form hydrogen bonds with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Dimethyl Sulfoxide): Expected to be highly soluble. The polarity of these solvents will readily solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower than in polar solvents. While the trifluoromethyl group increases lipophilicity, the polar aldehyde group will limit solubility in highly nonpolar media.

-

Aqueous Solubility: Expected to be very low. The large, nonpolar aromatic ring, further functionalized with a bromine and a trifluoromethyl group, will dominate over the single polar aldehyde group, leading to poor water solubility.

It is imperative for researchers to experimentally determine the solubility in their specific solvent systems for any application requiring precise concentrations.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[6] It is a robust and reliable method that, when performed correctly, yields highly accurate results.

Principle

The method involves agitating an excess of the solid or liquid solute with a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Deionized water

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved droplets of the liquid aldehyde.

-

Add a precisely known volume of the chosen solvent to each vial.

-

Include a control vial containing only the solvent to serve as a blank.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the excess solute from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microdroplets.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points, indicating that equilibrium has been reached.

-

Multiple Replicates: Perform the entire experiment in triplicate to assess the reproducibility of the method.

-

Visual Inspection: At the end of the equilibration period, there must be a visible excess of the undissolved aldehyde, confirming that the solution is indeed saturated.

Alternative High-Throughput Method: Nephelometry

For rapid screening of solubility in drug discovery, laser nephelometry can be employed.[2][5] This technique measures the light scattered by suspended particles in a solution. A sharp increase in scattered light as the concentration of the compound increases indicates the point of precipitation and thus the kinetic solubility. While faster, this method is generally less precise than the shake-flask method for determining thermodynamic solubility.

Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

Sources

3-Bromo-5-(trifluoromethyl)benzaldehyde NMR spectra

Initiating Data Collection

I'm now diving into Google searches, hoping to gather detailed NMR spectral data (1H and 13C) for 3-Bromo-5-(trifluoromethyl)benzaldehyde, focusing on chemical shifts, coupling constants, and multiplicities. Parallel to this, I'm seeking established NMR acquisition and processing protocols for similar small organic molecules.

Expanding Scope and Analysis

I'm expanding my data collection to include the effects of solvents and the roles of bromine and trifluoromethyl groups on the spectra. I'll integrate this information and analyze it alongside the data to develop a logical structure for a technical guide. I'll outline sections including an introduction, NMR principles specific to the compound, and detailed spectral analysis. I am beginning to draft content for each section and compiling tables. I am also planning a workflow diagram to visualize the process.

Structuring Guide Content

I'm now analyzing the information to structure a technical guide, outlining key sections such as introductions and spectral analyses. My goal is to draft detailed content for each section, explaining experimental choices and preparing comprehensive NMR data tables. I'm also planning a workflow diagram to visualize the process.

3-Bromo-5-(trifluoromethyl)benzaldehyde mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-(trifluoromethyl)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₄BrF₃O.[1][2] Its molecular structure, featuring a bromine atom and a trifluoromethyl group, makes it a highly versatile building block in the synthesis of complex molecules. This compound is a key intermediate in the development of pharmaceuticals and advanced materials, where the trifluoromethyl group can enhance biological activity and the bromine atom facilitates cross-coupling reactions.[3]

A thorough understanding of a molecule's behavior under mass spectrometric analysis is fundamental for its unambiguous identification, structural elucidation, and quality control during synthesis and formulation. This technical guide provides a detailed exploration of the mass spectrometry of this compound, offering insights into its fragmentation patterns under different ionization techniques and providing field-proven experimental protocols for its analysis.

Core Principles of Mass Spectrometry for Halogenated Benzaldehydes

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] The analysis of this compound is distinguished by two key structural features: the bromine atom and the trifluoromethyl group on a benzaldehyde scaffold.

-

Isotopic Signature of Bromine: A critical diagnostic feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (doublet) separated by two m/z units, with nearly equal intensities. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[5]

-

Choice of Ionization Technique: The selection of the ionization method is crucial as it dictates the extent of fragmentation and the type of information obtained.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4] The resulting high internal energy of the molecular ion leads to extensive and reproducible fragmentation. The complex fragmentation pattern serves as a molecular fingerprint, ideal for structural confirmation and library matching.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution. It imparts minimal excess energy to the analyte, typically resulting in the observation of the intact protonated molecule [M+H]⁺ or other adducts.[6] ESI is the preferred method for Liquid Chromatography-Mass Spectrometry (LC-MS) and is invaluable for accurate molecular weight determination, especially when coupled with high-resolution mass analyzers.

-

Electron Ionization (EI) Mass Spectrometry Analysis

Under electron ionization, this compound will produce a rich fragmentation pattern that provides significant structural information. The analysis begins with the identification of the molecular ion.

Molecular Ion ([M]⁺•): The monoisotopic mass of C₈H₄BrF₃O is approximately 251.94 Da.[1][7] Due to the bromine isotopes, the molecular ion will be observed as a doublet at m/z 252 (containing ⁷⁹Br) and m/z 254 (containing ⁸¹Br) with a relative intensity ratio of approximately 1:1.

Proposed Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for aromatic aldehydes include the loss of hydrogen, the formyl radical, and subsequent loss of carbon monoxide.[8][9]

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in the formation of a stable acylium (benzoyl) cation. This will produce a doublet at m/z 251/253 .

-

Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the loss of a formyl radical (•CHO, 29 Da). This results in a prominent fragment ion doublet at m/z 223/225 .

-

Loss of Carbon Monoxide ([M-H-CO]⁺): The acylium ion (m/z 251/253) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This pathway also leads to the fragment ion at m/z 223/225 .

-

Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment ion at m/z 173 . This fragment will appear as a single peak, as the characteristic bromine isotopic pattern is lost.

-

Loss of a Trifluoromethyl Radical ([M-CF₃]⁺): The C-CF₃ bond can also cleave, leading to the loss of a •CF₃ radical (69 Da). This would produce a fragment ion doublet at m/z 183/185 .

Summary of Proposed EI-MS Fragments

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 252 / 254 | [C₈H₄BrF₃O]⁺• | - | Molecular Ion [M]⁺• |

| 251 / 253 | [C₈H₃BrF₃O]⁺ | •H | Loss of aldehydic hydrogen |

| 223 / 225 | [C₇H₃BrF₃]⁺ | •CHO or H+CO | Loss of formyl radical or sequential loss of H and CO |

| 173 | [C₈H₄F₃O]⁺ | •Br | Loss of bromine radical |

| 183 / 185 | [C₇H₄BrO]⁺ | •CF₃ | Loss of trifluoromethyl radical |

| 144 / 146 | [C₆H₃Br]⁺ | •CF₃ + CO | Loss of •CF₃ from [C₇H₄BrO]⁺ and subsequent loss of CO |

Visualization of EI-MS Fragmentation

Sources

- 1. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C8H4BrF3O) [pubchemlite.lcsb.uni.lu]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)benzaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity and material characteristics. 3-Bromo-5-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde, has emerged as a versatile and highly sought-after building block due to the synergistic effects of its trifluoromethyl and bromo functionalities.

The potent electron-withdrawing nature of the trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it an invaluable substituent in the design of novel therapeutic agents. Concurrently, the bromine atom serves as a versatile handle for a wide array of synthetic transformations, most notably in cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the commercial availability, synthesis, characterization, and key applications of this compound, offering a technical resource for professionals in drug discovery and chemical research.

Physicochemical and Safety Profile

Chemical Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 477535-41-4 | [3] |

| Molecular Formula | C₈H₄BrF₃O | [3] |

| Molecular Weight | 253.02 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex |

| Boiling Point | ~68 °C at 0.71 mbar | [4] |

Safety and Handling:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is crucial to avoid contact with skin and eyes and to prevent inhalation of vapors.[3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development needs. Purity levels typically range from 97% to ≥98%.

Major Suppliers:

-

Chem-Impex

-

Thermo Fisher Scientific

-

Fisher Scientific

-

Sigma-Aldrich

When sourcing this reagent, it is advisable to request a certificate of analysis to confirm purity and identity.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding benzyl alcohol, 3-bromo-5-(trifluoromethyl)benzyl alcohol. Several reliable oxidation methods can be employed, with the choice depending on the desired scale, available reagents, and sensitivity of the substrate.

Protocol 1: Swern Oxidation

The Swern oxidation is a widely used method known for its mild reaction conditions and high yields.[5]

Reaction Scheme:

Figure 1: Swern oxidation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.

Experimental Protocol:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

-

To the cooled DCM, add dimethyl sulfoxide (DMSO) (2.2 equivalents).

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution. Stir for 15-30 minutes at -78 °C.

-

Add a solution of 3-bromo-5-(trifluoromethyl)benzyl alcohol (1 equivalent) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.

-

Add triethylamine (5 equivalents) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.

-

After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]

-

The crude product can be further purified by vacuum distillation or flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another effective method that offers the advantage of proceeding at room temperature.[6]

Reaction Scheme:

Figure 2: Dess-Martin oxidation of 3-bromo-5-(trifluoromethyl)benzyl alcohol.

Experimental Protocol:

-

To a solution of 3-bromo-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in dichloromethane at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic peaks for the aldehyde functional group and the substituted aromatic ring. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the aldehyde. Additional peaks will be present for the C-H stretching of the aromatic ring and the aldehyde, as well as C-Br and C-F stretching vibrations.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately 10.0 ppm. The aromatic protons will appear as multiplets in the range of 7.5-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 190 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z 252 and 254 in a roughly 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the aldehydic proton, the bromine atom, and the trifluoromethyl group, leading to characteristic fragment ions.

Applications in the Synthesis of Bioactive Molecules

The dual reactivity of the aldehyde and bromo functionalities makes this compound a valuable precursor for a variety of complex molecules, particularly in the pharmaceutical industry.

Synthesis of Celecoxib Analogues

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This compound can be utilized in the synthesis of novel analogues of celecoxib with potential anticancer activity.[7][8]

Illustrative Synthetic Pathway:

A key step in the synthesis of celecoxib and its analogues is the formation of a 1,3-diketone intermediate, which then undergoes cyclization with a hydrazine derivative to form the pyrazole core. This compound can be transformed into the corresponding acetophenone, which is a crucial precursor for the 1,3-diketone.

Figure 3: Synthetic route to Celecoxib analogues.

This synthetic strategy allows for the introduction of the key 3-(trifluoromethyl)phenyl moiety into the celecoxib scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.[7][9]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its commercial availability and the robustness of its synthetic routes make it an accessible and indispensable tool for researchers. The unique electronic properties conferred by the trifluoromethyl group, combined with the synthetic versatility of the bromo and aldehyde functionalities, provide a powerful platform for the creation of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application, underscoring its significance as a high-value intermediate in the pursuit of scientific innovation.

References

Please note that for the purpose of this demonstration, the URLs provided are placeholders and would need to be replaced with actual, verified links from the search results in a real application.

- Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. PubMed. [Link]

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. [Link]

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights. Ariel University. [Link]

- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. [Link]

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

- This compound (C8H4BrF3O). PubChemLite. [Link]

- This compound. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

3-Bromo-5-(trifluoromethyl)benzaldehyde safety and handling

An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromo-5-(trifluoromethyl)benzaldehyde

Introduction: this compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility is derived from the unique electronic properties conferred by the bromo and trifluoromethyl substituents, which enhance the reactivity of the aldehyde group.[2][3] However, these same properties necessitate a comprehensive understanding of its hazard profile and dictate stringent safety and handling protocols. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate.

Chemical & Physical Properties

A foundational understanding of the physical properties of this compound is essential for its proper handling and storage. This data informs procedural choices, such as appropriate storage locations and expectations of its physical state under laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄BrF₃O | [4] |

| Molecular Weight | 253.02 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | ~1.7 g/cm³ | [5] |

| CAS Number | 477535-41-4 | [4] |

| Storage Conditions | Store at 2 - 8 °C, under an inert atmosphere | [5] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if ingested or inhaled.[4]

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (classification reported by some suppliers).[4]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (classification reported by some suppliers).[4]

The Chemical Basis of Hazard: Understanding Reactivity

The hazardous nature of this compound is intrinsically linked to its chemical reactivity. The benzaldehyde ring is substituted with two potent electron-withdrawing groups (EWGs): a bromine atom and a trifluoromethyl (-CF₃) group.[2]

-

Inductive Effect (-I): Both the bromine and the trifluoromethyl group exert a strong inductive electron-withdrawing effect. The -CF₃ group is one of the most powerful inductive EWGs in organic chemistry.[8] This effect polarizes the bonds of the aromatic ring, pulling electron density away from the carbonyl carbon of the aldehyde.

-

Electrophilicity: The significant withdrawal of electron density makes the carbonyl carbon highly electrophilic (electron-poor).[2][3] This increased partial positive charge on the carbon atom makes it a prime target for nucleophilic attack. While this enhanced reactivity is desirable for chemical synthesis, it is also the root of its hazardous properties. The compound can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and enzymes, leading to cellular damage and triggering irritant responses in skin, eyes, and the respiratory system.

// Nodes substituents [label="Electron-Withdrawing Substituents\n(-Br, -CF3)"]; ring [label="Benzaldehyde Ring"]; carbonyl [label="Aldehyde Carbonyl Carbon\n(Highly Electrophilic)"]; nucleophiles [label="Biological Nucleophiles\n(e.g., proteins, enzymes)"]; response [label="Adverse Biological Response\n(Irritation, Cellular Damage)"];